molecular formula C9H8BrClN4 B1464872 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249643-64-8

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464872
CAS No.: 1249643-64-8
M. Wt: 287.54 g/mol
InChI Key: DFCNXKQCHCOMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a methanamine group, with a bromo and chloro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Methanamine Group: This step involves the reaction of the triazole intermediate with a suitable amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the bromo or chloro groups can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Medicine:

    Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for treating various diseases.

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.

Comparison with Similar Compounds

    [1-(4-bromo-2-chlorophenyl)methanamine]: This compound shares a similar phenyl ring with bromo and chloro substituents but lacks the triazole ring.

    [4-bromo-2-chlorophenyl)methanol]: This compound has a similar phenyl ring but contains a hydroxyl group instead of the triazole and methanamine groups.

Uniqueness: The presence of the triazole ring in [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNXKQCHCOMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.